molecular formula C21H20N2O4 B15167351 Benzoic acid, 3-[(3,4-dimethoxyphenyl)(3-pyridinylmethyl)amino]- CAS No. 651023-21-1

Benzoic acid, 3-[(3,4-dimethoxyphenyl)(3-pyridinylmethyl)amino]-

Cat. No.: B15167351
CAS No.: 651023-21-1
M. Wt: 364.4 g/mol
InChI Key: KRPPZQRYUHTBRL-UHFFFAOYSA-N
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Description

This compound is a benzoic acid derivative featuring a tertiary amine group substituted with a 3,4-dimethoxyphenyl moiety and a 3-pyridinylmethyl group at the 3-position of the benzene ring. The structural complexity arises from the dual substitution pattern, which combines aromatic methoxy groups with a heterocyclic pyridine ring. Such modifications are often designed to enhance binding affinity to biological targets, such as enzymes or receptors, by leveraging hydrogen bonding (via the pyridine nitrogen and methoxy oxygen) and hydrophobic interactions (via the aromatic systems) .

Properties

CAS No.

651023-21-1

Molecular Formula

C21H20N2O4

Molecular Weight

364.4 g/mol

IUPAC Name

3-[3,4-dimethoxy-N-(pyridin-3-ylmethyl)anilino]benzoic acid

InChI

InChI=1S/C21H20N2O4/c1-26-19-9-8-18(12-20(19)27-2)23(14-15-5-4-10-22-13-15)17-7-3-6-16(11-17)21(24)25/h3-13H,14H2,1-2H3,(H,24,25)

InChI Key

KRPPZQRYUHTBRL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N(CC2=CN=CC=C2)C3=CC=CC(=C3)C(=O)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-[(3,4-dimethoxyphenyl)(3-pyridinylmethyl)amino]- typically involves multi-step organic reactions. One common method includes the coupling of 3,4-dimethoxyphenylamine with 3-pyridinylmethyl chloride under basic conditions to form the intermediate. This intermediate is then reacted with benzoic acid or its derivatives under acidic or catalytic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, often employing continuous flow reactors to enhance yield and purity. The use of catalysts and controlled reaction environments ensures efficient production on a larger scale.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-[(3,4-dimethoxyphenyl)(3-pyridinylmethyl)amino]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings or the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Scientific Research Applications of Benzoic acid, 3-[(3,4-dimethoxyphenyl)(3-pyridinylmethyl)amino]-

Benzoic acid, 3-[(3,4-dimethoxyphenyl)(3-pyridinylmethyl)amino]-, is a complex organic compound with a benzoic acid core substituted with a 3,4-dimethoxyphenyl group and a 3-pyridinylmethylamino group. It is investigated for potential biological activities, including antimicrobial and anticancer properties.

Chemical Reactions

This compound undergoes various chemical reactions:

  • Oxidation: Can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4KMnO_4) and chromium trioxide (CrO3CrO_3).
  • Reduction: Reduction reactions can yield amines or other reduced forms. Reducing agents such as lithium aluminum hydride (LiAlH4LiAlH_4) or sodium borohydride (NaBH4NaBH_4) are frequently used.
  • Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings or the amino group. Conditions vary depending on the substituent, but typical reagents include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Applications

Benzoic acid, 3-[(3,4-dimethoxyphenyl)(3-pyridinylmethyl)amino]-, has a wide range of applications in scientific research:

  • Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
  • Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
  • Medicine: Explored for its therapeutic potential in drug development.
  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid, 3-[(3,4-dimethoxyphenyl)(3-pyridinylmethyl)amino]- involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The following table summarizes key structural differences and similarities between the target compound and related analogs:

Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups Source
Target Compound 3-[(3,4-Dimethoxyphenyl)(3-pyridinylmethyl)amino] ~366.4 (calculated) Benzoic acid, tertiary amine, pyridine, methoxy Synthetic (inferred from analogs)
Benzoic acid, 4-[(3,4-dimethoxybenzoyl)amino]-3-hydroxy-, methyl ester (, Compound 1) 4-(3,4-dimethoxybenzoylamino), 3-hydroxy, methyl ester ~375.3 Ester, hydroxy, amide Natural (plant-derived)
3-[[5-(2-Methoxyanilino)-2,4-dioxo-thiazolidin-3-yl]methyl]benzoic acid () Thiazolidinone ring, 2-methoxyphenylamino ~413.4 Thiazolidinone, amide, methoxy Synthetic
3-{[(3-Cyanopyridin-2-yl)amino]methyl}benzoic acid () 3-Cyanopyridinylamino ~253.3 Cyano, pyridine, amide Synthetic
Benzoic acid, 4-[(2-pyridinylmethyl)amino] () 2-Pyridinylmethylamino ~244.3 Pyridine, secondary amine Synthetic

Key Observations :

  • Substitution Position : The target compound’s tertiary amine at the 3-position distinguishes it from analogs with secondary amines or amides (e.g., ).
  • Methoxy Groups : The 3,4-dimethoxyphenyl moiety in the target compound is shared with ’s natural product but differs in linkage (tertiary amine vs. benzoylamine).

Physicochemical Properties

  • Solubility : The pyridine ring and carboxylic acid group in the target compound likely improve aqueous solubility compared to ester derivatives (e.g., ’s methyl ester) .
  • Lipophilicity : The 3,4-dimethoxyphenyl group increases logP, favoring membrane permeability, similar to trifluoromethyl-substituted analogs (: logP ~3.5–4.0) .
  • Acidity : The carboxylic acid (pKa ~4.2–4.5) contrasts with esterified analogs (e.g., : pKa ~2.8–3.2 for methyl esters), affecting ionization under physiological conditions .

Biological Activity

Benzoic acid, 3-[(3,4-dimethoxyphenyl)(3-pyridinylmethyl)amino]- (CAS Number: 593237-21-9) is a complex organic compound that has garnered attention for its diverse biological activities. This article synthesizes existing research findings on its biological activity, including its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H20N2O4C_{21}H_{20}N_{2}O_{4}, indicating a structure that integrates benzoic acid with a dimethoxyphenyl and a pyridinylmethyl group. This unique configuration contributes to its biological properties.

1. Antimicrobial Activity

Research has indicated that benzoic acid derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of related compounds against various bacterial strains, including both gram-positive and gram-negative bacteria. Specifically, compounds similar to benzoic acid, 3-[(3,4-dimethoxyphenyl)(3-pyridinylmethyl)amino]- demonstrated promising antibacterial activity, suggesting potential applications in treating infections caused by resistant bacterial strains .

2. Antioxidant Properties

Antioxidant activity is another notable feature of this compound. The presence of methoxy groups in the structure enhances its ability to scavenge free radicals, thereby protecting cells from oxidative stress. In vitro studies have shown that derivatives of benzoic acid can significantly reduce oxidative damage in cellular models .

3. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. This suggests potential therapeutic uses in inflammatory diseases such as arthritis or other chronic inflammatory conditions .

4. Anticancer Potential

Preliminary studies have indicated that benzoic acid derivatives may possess anticancer properties. The compound has been evaluated for its ability to induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation .

The biological activities of benzoic acid, 3-[(3,4-dimethoxyphenyl)(3-pyridinylmethyl)amino]- can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been reported to inhibit specific enzymes involved in metabolic processes, including tyrosinase activity, which is crucial for melanin production .
  • Protein Interaction : In silico studies suggest that the compound can bind effectively to proteins involved in cellular signaling pathways, enhancing its bioactivity against various targets .
  • Cellular Uptake : The structural characteristics facilitate cellular uptake, allowing for effective concentration within target cells.

Case Studies

Several case studies have explored the applications of benzoic acid derivatives:

  • Case Study 1 : A study involving human foreskin fibroblasts demonstrated that the compound significantly activated cathepsins B and L, which are essential for protein degradation pathways. This activation suggests a role in enhancing cellular proteostasis and potentially combating age-related decline in these processes .
  • Case Study 2 : Another investigation focused on the anti-cancer properties of related compounds showed that they inhibited the proliferation of breast cancer cells through apoptosis induction mechanisms .

Summary Table of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against gram-positive and gram-negative bacteria
AntioxidantScavenges free radicals; protects against oxidative stress
Anti-inflammatoryInhibits pro-inflammatory cytokines
AnticancerInduces apoptosis; inhibits tumor growth

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